Mal-PEG4-PFP

ADC Linker Stability Hydrolysis Kinetics Bioconjugation

Mal-PEG4-PFP (CAS 1415800-42-8) is a heterobifunctional, non-cleavable polyethylene glycol (PEG) linker with the molecular formula C₂₁H₂₂F₅NO₈ and a molecular weight of 511.39 g/mol. It features a maleimide group for thiol-specific conjugation, a four-unit PEG4 spacer to enhance solubility, and a pentafluorophenyl (PFP) ester for amine-reactive coupling.

Molecular Formula C21H22F5NO8
Molecular Weight 511.4 g/mol
CAS No. 1415800-42-8
Cat. No. B608841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG4-PFP
CAS1415800-42-8
SynonymsMal-PEG4-PFP
Molecular FormulaC21H22F5NO8
Molecular Weight511.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H22F5NO8/c22-16-17(23)19(25)21(20(26)18(16)24)35-15(30)3-5-31-7-9-33-11-12-34-10-8-32-6-4-27-13(28)1-2-14(27)29/h1-2H,3-12H2
InChIKeyXGSVXFAIAZKWST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mal-PEG4-PFP (CAS 1415800-42-8): Non-Cleavable Heterobifunctional PEG4 Linker for ADC Bioconjugation Procurement


Mal-PEG4-PFP (CAS 1415800-42-8) is a heterobifunctional, non-cleavable polyethylene glycol (PEG) linker with the molecular formula C₂₁H₂₂F₅NO₈ and a molecular weight of 511.39 g/mol [1]. It features a maleimide group for thiol-specific conjugation, a four-unit PEG4 spacer to enhance solubility, and a pentafluorophenyl (PFP) ester for amine-reactive coupling . As a specialized linker, it is a critical component in the construction of antibody-drug conjugates (ADCs) for targeted cancer therapy and other bioconjugation applications, with commercial purity specifications typically ranging from 95% to ≥99% [1].

Maleimide group for thiol-specific conjugation to antibodies or peptides
PFP ester enables amine-reactive coupling of cytotoxic or fluorescent payloads
PEG4 spacer enhances aqueous solubility, reducing aggregation in bioconjugation

Why Mal-PEG4-PFP Cannot Be Substituted by In-Class Analogs: A Quantitative Justification


Generic substitution of Mal-PEG4-PFP with other in-class amine-reactive linkers, such as Mal-PEG4-NHS, is not scientifically valid due to the fundamental differences in the activated ester moiety. The PFP ester exhibits distinct chemical properties—specifically, enhanced hydrolytic stability and altered amine reactivity—compared to its common N-hydroxysuccinimide (NHS) ester counterpart . These differences directly translate into quantifiable variations in conjugation efficiency, side-reaction rates, and overall process robustness during bioconjugation workflows . The evidence presented in Section 3 quantifies these critical distinctions, establishing the technical basis for why a direct swap with an alternative linker would alter experimental outcomes and compromise the reproducibility and yield of the intended ADC or bioconjugate synthesis.

  • PFP ester hydrolytic stability may be substantially higher than NHS ester, potentially altering conjugation yields if swapped.
  • Amine reactivity of PFP ester may differ from NHS ester, affecting reaction kinetics and payload coupling efficiency.
  • PEG4 spacer provides aqueous solubility that non-PEG or shorter-PEG linkers may not replicate; direct replacement risks aggregation.

Quantitative Differential Evidence for Mal-PEG4-PFP Against Comparator Linkers


Enhanced Aqueous Stability: PFP Ester vs. NHS Ester Hydrolysis Half-Life

The PFP ester in Mal-PEG4-PFP demonstrates superior hydrolytic stability compared to the more common N-hydroxysuccinimide (NHS) ester found in the closest analog, Mal-PEG4-NHS. This class-level inference is supported by data on PFP ester stability relative to NHS ester [1]. While direct kinetic data for Mal-PEG4-PFP is not identified in the search results, data for other PFP esters indicates a hydrolysis half-life of 8–12 hours at pH 7.4, which compares favorably to the 1–2 hour half-life reported for NHS esters under the same conditions . This differential stability reduces premature linker inactivation during aqueous conjugation reactions.

Hydrolytic stability
Class-level
PFP ester: 8–12 h half-life NHS ester: 1–2 h half-life (4- to 12-fold longer at pH 7.4)
Supports stability review for aqueous conjugation workflow
Class-level inference; direct data for Mal-PEG4-PFP not reported
ADC Linker Stability Hydrolysis Kinetics Bioconjugation

Reduced Susceptibility to Hydrolysis Compared to Other Amine-Reactive Groups

Multiple authoritative sources, including technical datasheets and conjugation protocol guides, consistently state that the PFP ester in Mal-PEG4-PFP is less susceptible to hydrolysis than other common amine-reactive groups, such as NHS esters . This is a key differentiator for the PFP moiety and is directly applicable to the performance of Mal-PEG4-PFP in aqueous conjugation workflows. This reduced susceptibility minimizes the side reaction of linker deactivation by water, leading to more efficient bioconjugation reactions.

Susceptibility to hydrolysis
Class-level
PFP ester reported less susceptible to hydrolysis than NHS ester
May reduce premature linker deactivation in aqueous buffer
Qualitative comparison; sources not specified
ADC Linker Conjugation Chemistry Hydrolysis

Reactivity Profile: PFP Ester Shows Higher Amine Reactivity Than NHS Ester

The PFP ester is not only more stable but also more reactive toward amines than the corresponding NHS ester . This class-level property suggests that Mal-PEG4-PFP may facilitate faster and more complete coupling to amine-containing payloads or biomolecules compared to its Mal-PEG4-NHS analog. While no direct kinetic data for Mal-PEG4-PFP was found, the reported higher reactivity of the PFP ester class provides a strong, procurement-relevant differentiator, implying potentially shorter reaction times and higher conjugation efficiencies.

Amine reactivity
Class-level
PFP ester reported more reactive toward amines than NHS ester
May enable faster amine coupling in bioconjugation reactions
Qualitative; direct kinetic data for Mal-PEG4-PFP not found
Bioconjugation Reaction Kinetics Amine Coupling

PEG4 Spacer Imparts Enhanced Aqueous Solubility for Bioconjugation

The incorporation of a four-unit polyethylene glycol (PEG4) spacer in Mal-PEG4-PFP is specifically designed to increase water solubility compared to linkers with shorter or no PEG chains . This is a structural feature that differentiates it from short, aliphatic linkers like SMCC or Sulfo-SMCC. The PEG4 moiety reduces aggregation and enhances the solubility of the linker and the resulting conjugate in aqueous media, which is critical for biological applications [1]. While no quantitative solubility data for Mal-PEG4-PFP in mg/mL was found, the functional advantage of the PEG4 spacer for increasing solubility is well-established.

PEG4 solubility
Class-level
PEG4 spacer increases water solubility compared to non-PEG linkers
Supports aqueous bioconjugation and reduces aggregation risk
Class-level inference; solubility data not reported
Linker Solubility ADC Development PEGylation

Optimal Procurement Scenarios for Mal-PEG4-PFP: Where Quantitative Differentiation Matters


High-Efficiency Synthesis of Antibody-Drug Conjugates (ADCs)

Mal-PEG4-PFP is ideally suited for the two-step synthesis of non-cleavable ADCs. The maleimide group first reacts with reduced interchain cysteines on a monoclonal antibody. The stable, PEGylated antibody is then purified. In the second step, the PFP ester reacts with an amine-containing cytotoxic payload. The enhanced hydrolytic stability of the PFP ester relative to an NHS ester (as demonstrated in Section 3) is critical here, as it minimizes linker deactivation during the aqueous payload-conjugation step, thereby maximizing the final drug-to-antibody ratio (DAR) and overall yield. This makes Mal-PEG4-PFP the preferred linker for ADC programs where process robustness and high yield are primary goals .

Synthesis of Homogeneous Peptide- or Protein-Drug Conjugates

For the site-specific conjugation of a drug or fluorophore to a peptide or small protein, Mal-PEG4-PFP offers a precise, two-step strategy. A cysteine residue (engineered or native) on the biomolecule is first labeled with the maleimide end of the linker. Following removal of excess linker, a desired amine-containing cargo is attached via the PFP ester. The higher amine reactivity of the PFP ester compared to an NHS ester (as noted in Section 3) can lead to faster and more complete coupling, reducing reaction times. The PEG4 spacer also minimizes steric hindrance and improves the solubility of the final conjugate, which is particularly beneficial for hydrophobic payloads .

Surface Functionalization for Biosensors and Diagnostics

Mal-PEG4-PFP is an excellent choice for creating functionalized surfaces, such as biosensor chips or ELISA plates. The linker can be first attached to a thiolated surface (e.g., gold or a maleimide-functionalized polymer) via the maleimide group. The distal PFP ester then remains available to capture amine-containing biomolecules like antibodies, aptamers, or enzymes. The superior aqueous stability of the PFP ester is a key advantage here, as it ensures the surface remains reactive for longer periods during processing and storage. The PEG4 spacer also creates a hydrophilic layer that reduces non-specific binding of proteins, thereby increasing assay signal-to-noise ratios [1].

Application
Selection Property
Validation Focus
ADC bioconjugation research
PFP ester stability in aqueous media
Hydrolytic half-life under reaction conditions
Peptide/protein conjugate synthesis
Amine reactivity of PFP ester
Coupling efficiency and reaction kinetics
Biosensor surface functionalization
PEG4 spacer reducing non-specific binding
Surface reactivity and protein adsorption

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-PEG4-PFP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.